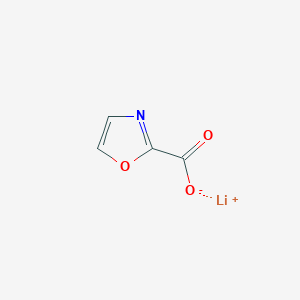
Lithium oxazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium oxazole-2-carboxylate is a chemical compound used extensively in scientific research due to its unique properties and potential applications. It has the molecular formula C4H2LiNO3 .
Synthesis Analysis
Oxazole is a vital heterocycle moiety, devouring effective healing action with three loci for substitution . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The oxazole ring, with one nitrogen atom and one oxygen atom, is known as a prime skeleton for drug discovery . Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities .Chemical Reactions Analysis
Oxazole compounds are known for their broad biological activities and are used therapeutically in drug discovery . They exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antiprogesterone properties .Physical and Chemical Properties Analysis
This compound has a molecular weight of 119.1 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 119.05077149 g/mol .Aplicaciones Científicas De Investigación
Deprotonation and Isomerization
The first deprotonations of oxazole and benzoxazole using lithium magnesates have been achieved, leading to the formation of lithium tri(2-oxazolyl)magnesate and lithium tri(2-benzoxazolyl)magnesate. These compounds isomerize to more stable structures, offering a pathway to synthesize 2-substituted oxazoles and benzoxazoles. This method provides insights into the mechanisms of electrophilic trapping and intramolecular reactions, expanding the toolbox for synthesizing oxazole derivatives (Bayh et al., 2005).
One-Pot Dehydrogenation
Lithium enolates derived from carboxylic acid derivatives have been efficiently dehydrogenated to α,β-unsaturated carbonyl compounds under mild conditions. This process involves treating lithium enolates with N-tert-butylbenzenesulfinimidoyl chloride, showcasing a versatile method for synthesizing unsaturated carbonyl compounds from more readily available carboxylic acid derivatives (Matsuo & Aizawa, 2005).
Selective Lithiation
Research on the selective lithiation of 2-methyloxazoles has provided a method for the selective formation of 2-(lithiomethyl)oxazole, a key intermediate in synthesizing complex oxazole-containing molecules. This finding is significant for the construction of molecules relevant to natural product synthesis and drug discovery, illustrating the utility of lithium-based reagents in organic synthesis (Evans et al., 1999).
Sacrificial Salts in Batteries
Lithium salts, including oxocarbons and dicarboxylates, have been identified as means to compensate for the irreversible capacity loss in lithium-ion batteries. This research highlights the role of such salts in improving the efficiency and lifespan of lithium batteries, marking an important step toward developing more reliable and longer-lasting energy storage solutions (Shanmukaraj et al., 2010).
Decarboxylative Isomerization
N-Acyl-2-oxazolidinones have been shown to undergo ring-opening, decarboxylation, and subsequent reaction with amine bases to yield 2-oxazolines under mild conditions. This transformation is noteworthy for the synthesis of 2-oxazolines, a class of compounds with significant applications in medicinal chemistry and as ligands in catalysis (May et al., 2008).
Mecanismo De Acción
Target of Action
Lithium oxazole-2-carboxylate, like other oxazole derivatives, is likely to interact with a variety of biological targetsOxazole derivatives have been found to interact with various enzymes and receptors, often imparting preferential specificities in their biological responses .
Mode of Action
For instance, some oxazole derivatives have been found to inhibit certain enzymes, thereby altering the biochemical pathways in which these enzymes play a role .
Biochemical Pathways
Oxazole derivatives have been found to affect a wide range of biochemical pathways. They have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects
Result of Action
Given the wide range of biological activities demonstrated by oxazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .
Direcciones Futuras
Oxazole-based molecules are becoming a significant heterocyclic nucleus, which have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The goal is to look for potential oxazole-based medicinal compounds, which are valuable information for drug discovery and synthesis .
Análisis Bioquímico
Biochemical Properties
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities .
Cellular Effects
Oxazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of lithium oxazole-2-carboxylate is not well-defined. Oxazoles can undergo various reactions, including metal-mediated deprotonations and cross-coupling reactions
Propiedades
IUPAC Name |
lithium;1,3-oxazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3.Li/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWUBFWOUDJTQB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=COC(=N1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2LiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1874176-47-2 |
Source


|
| Record name | lithium(1+) 1,3-oxazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884903.png)

![6-Fluoro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2884905.png)




![(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2884913.png)
![7-butyl-1-isopropyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2884914.png)

![ethyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2884917.png)

